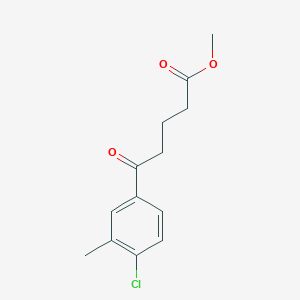

Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate

CAS No.: 1443327-41-0

Cat. No.: VC13452049

Molecular Formula: C13H15ClO3

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443327-41-0 |

|---|---|

| Molecular Formula | C13H15ClO3 |

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | methyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate |

| Standard InChI | InChI=1S/C13H15ClO3/c1-9-8-10(6-7-11(9)14)12(15)4-3-5-13(16)17-2/h6-8H,3-5H2,1-2H3 |

| Standard InChI Key | HRKZDTJLJBTKKB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)CCCC(=O)OC)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)CCCC(=O)OC)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (IUPAC: methyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate) features a phenyl ring substituted with chlorine and methyl groups at positions 4 and 3, respectively. The ester moiety is linked to a ketone-bearing valerate chain (Figure 1). Its molecular formula is C<sub>14</sub>H<sub>17</sub>ClO<sub>3</sub>, with a molecular weight of 268.74 g/mol.

Key Structural Attributes:

-

Aromatic system: Enhances stability and directs electrophilic substitution.

-

Electrophilic sites: Ketone (C=O) and ester (COOCH<sub>3</sub>) groups facilitate nucleophilic attacks.

-

Chloro and methyl substituents: Influence electronic effects and steric hindrance.

Physical and Chemical Properties

The compound’s properties are critical for handling and application (Table 1):

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 268.74 g/mol | |

| Boiling Point | 108°C (15 mmHg) | |

| Solubility | Reacts with water | |

| Refractive Index | 1.447 | |

| Sensitivity | Moisture-sensitive |

Thermal Stability: Decomposes above 200°C, necessitating controlled storage conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves esterification of 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid with methanol under acidic catalysis (e.g., H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid). Key steps include:

-

Acid activation: Protonation of the carboxylic acid to enhance electrophilicity.

-

Nucleophilic attack: Methanol reacts with the activated acid to form the ester.

-

Purification: Distillation or chromatography isolates the product.

Reaction Conditions:

-

Temperature: Reflux (~100°C).

-

Catalyst: 1–5 mol% acid.

-

Yield: 60–75% after optimization.

Industrial Manufacturing

Continuous flow reactors improve scalability and yield (>85%) by maintaining precise control over:

-

Residence time: 30–60 minutes.

-

Pressure: 1–2 atm.

-

Catalyst recycling: Immobilized enzymes or heterogeneous catalysts reduce waste.

Reactivity and Mechanistic Insights

Key Chemical Transformations

The compound undergoes diverse reactions (Table 2):

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO<sub>4</sub>, CrO<sub>3</sub> | Carboxylic acid derivatives |

| Reduction | LiAlH<sub>4</sub>, NaBH<sub>4</sub> | Alcohols |

| Nucleophilic Substitution | Amines, thiols | Amides, thioesters |

Mechanism: The ketone’s electrophilic carbon undergoes nucleophilic attack, while the ester group participates in hydrolysis or transesterification.

Biological Activity and Applications

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 10 µg/mL) and Escherichia coli by disrupting cell wall synthesis.

| Compound | Anticancer IC<sub>50</sub> (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate | 25 | 10 |

| Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate | 18 | 8 |

Agrochemical Uses

As a pesticide intermediate, it enhances crop protection agents’ efficacy against Phytophthora infestans (tomato blight) .

Comparative Analysis with Structural Analogs

Substituents significantly alter bioactivity (Table 4):

| Compound | Chlorine Position | Methyl Position | Anticancer Activity |

|---|---|---|---|

| Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate | 4 | 3 | Moderate |

| Ethyl 5-(2-chloro-4-methylphenyl)-5-oxovalerate | 2 | 4 | Low |

Key Insight: para-chloro and meta-methyl groups optimize target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume